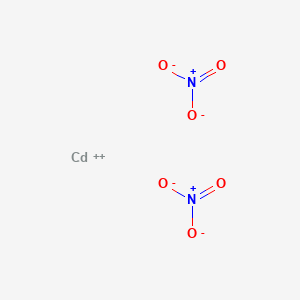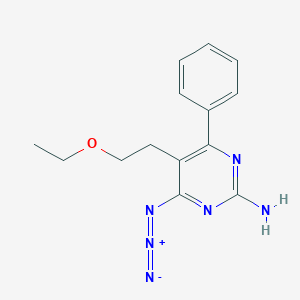![molecular formula C15H22O10 B078659 [(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate CAS No. 13437-68-8](/img/structure/B78659.png)
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate, commonly known as TAP, is a chemical compound used in scientific research. It is a derivative of pentyl acetate and is synthesized through a multistep process. TAP is a versatile compound that has been used in various scientific studies due to its unique properties.
Mechanism Of Action
TAP works by acetylating lysine residues in proteins. Lysine acetylation is a reversible post-translational modification that regulates protein function. TAP acetylates lysine residues in proteins, which can alter their function and activity. This modification can affect protein-protein interactions, protein-DNA interactions, and protein stability.
Biochemical And Physiological Effects
TAP has been shown to have various biochemical and physiological effects. It has been shown to increase the acetylation of histones, which can alter gene expression. TAP has also been shown to affect the acetylation of non-histone proteins, which can affect various cellular processes such as DNA repair, cell cycle regulation, and apoptosis. TAP has been shown to be cell-permeable and can enter cells and affect protein acetylation.
Advantages And Limitations For Lab Experiments
TAP has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. TAP is also cell-permeable, which allows it to enter cells and affect protein acetylation. However, TAP also has limitations. It is a chemical probe that affects the acetylation of lysine residues in proteins, which can have off-target effects. TAP can also be toxic to cells at high concentrations.
Future Directions
TAP has several potential future directions. It can be used to study the role of acetylation in various biological processes such as DNA repair, cell cycle regulation, and apoptosis. TAP can also be used to study the acetylation of non-histone proteins, which are involved in various cellular processes. Future studies can investigate the off-target effects of TAP and develop more specific chemical probes to study lysine acetylation. Furthermore, TAP can be used in drug discovery to develop drugs that target lysine acetylation.
Synthesis Methods
TAP is synthesized through a multistep process starting with pentyl acetate. The first step involves the conversion of pentyl acetate to pentanol using sodium borohydride. The second step involves the conversion of pentanol to pentyl bromide using hydrogen bromide. The final step involves the reaction of pentyl bromide with acetic anhydride to produce TAP.
Scientific Research Applications
TAP is a versatile compound that has been used in various scientific studies. It is commonly used as a chemical probe to study the role of acetylation in biological systems. TAP has been used to investigate the acetylation of histones, which play a critical role in gene expression. TAP has also been used to study the acetylation of non-histone proteins, which are involved in various cellular processes such as DNA repair, cell cycle regulation, and apoptosis.
properties
CAS RN |
13437-68-8 |
|---|---|
Product Name |
[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate |
Molecular Formula |
C15H22O10 |
Molecular Weight |
362.33 g/mol |
IUPAC Name |
[(2S,4R)-2,3,4,5-tetraacetyloxypentyl] acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3/t13-,14+,15? |
InChI Key |
NVKPIAUSOPISJK-YIONKMFJSA-N |
Isomeric SMILES |
CC(=O)OC[C@H](C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



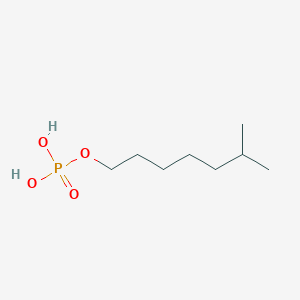
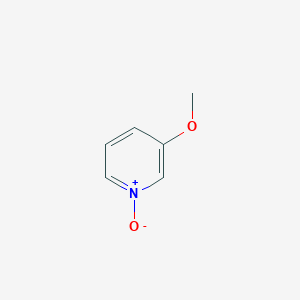
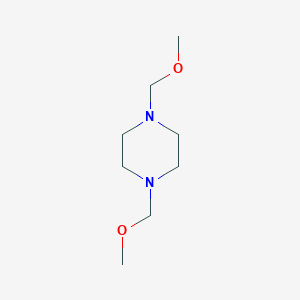
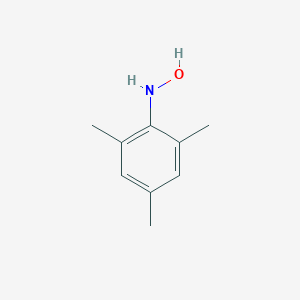
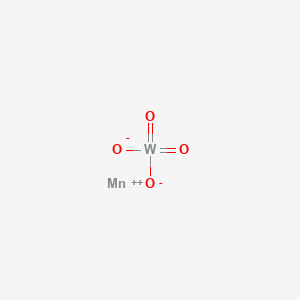
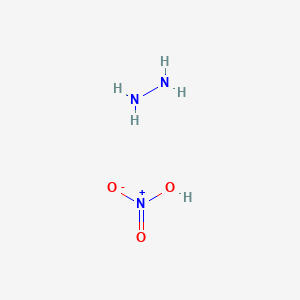
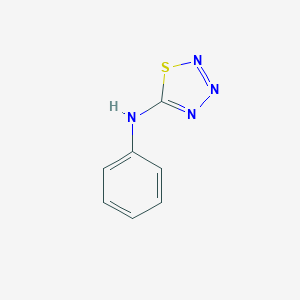
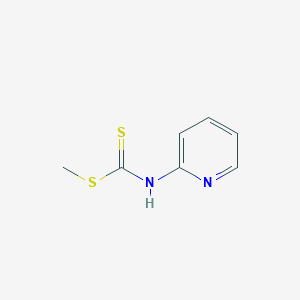

![9,10-Anthracenedione, 1-amino-4-[(2,4-dinitrophenyl)amino]-](/img/structure/B78599.png)
